molecular formula C15H14N4O3S3 B2890466 (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-96-6

(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2890466
CAS No.: 682783-96-6
M. Wt: 394.48
InChI Key: GKKJRGRCWTWZAS-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiadiazole-thiazolidinone hybrid featuring a furan-2-ylmethylene substituent and a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. Its structure combines a thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) with a propanamide linker, which is substituted at the terminal nitrogen with the ethyl-thiadiazole group.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S3/c1-2-12-17-18-14(25-12)16-11(20)5-6-19-13(21)10(24-15(19)23)8-9-4-3-7-22-9/h3-4,7-8H,2,5-6H2,1H3,(H,16,18,20)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKJRGRCWTWZAS-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a novel derivative that combines the biological activities associated with both the thiadiazole and thiazolidine moieties. This article explores its biological activity, including anticancer, antimicrobial, anticonvulsant, and other pharmacological effects.

Structure and Synthesis

The compound features a complex structure that integrates a thiadiazole ring with a thiazolidine derivative, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions where key intermediates are formed through condensation and cyclization processes involving various reagents.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazolidine structures. For instance:

  • Cell Line Studies : Compounds derived from similar scaffolds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). The IC50 values for these compounds often range from 0.37 µM to 7.91 µM, indicating potent activity compared to standard drugs like sorafenib .
CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

These results suggest that the incorporation of the thiadiazole moiety enhances the cytotoxicity of the compounds.

2. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties:

  • Mechanism of Action : The presence of sulfur and nitrogen in the thiadiazole ring contributes to the inhibition of bacterial growth by disrupting cellular functions.

Studies have shown that compounds similar to the target compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

3. Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been documented in various studies:

  • Animal Models : In vivo studies demonstrated that certain derivatives significantly reduced seizure duration and frequency in animal models, indicating their potential as therapeutic agents for epilepsy .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

  • Thiazolidinedione Derivatives : A study on thiazolidinedione derivatives revealed their effectiveness against various diseases due to their ability to modulate metabolic pathways involved in cell proliferation and apoptosis .
  • Thiadiazole Anticancer Agents : Research has shown that derivatives containing a thiadiazole core can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The furan-2-ylmethylene group in the target compound introduces moderate polarity compared to the 4-methylbenzylidene group in , which increases lipophilicity. This may influence membrane permeability and bioavailability.
  • The 5-ethyl-thiadiazole substituent in the target compound likely enhances metabolic stability over the pyridin-2-yl group in , which may improve solubility but reduce resistance to oxidative metabolism.

The (E)-stereochemistry in the target compound and ensures optimal spatial alignment for receptor interactions, whereas (Z)-isomers (e.g., ) may exhibit reduced activity due to steric clashes.

However, the absence of a thiadiazole group may alter selectivity. The trifluorophenyl-containing compound is a secretin receptor agonist, implying that the thiadiazole-thiazolidinone scaffold may be versatile for G-protein-coupled receptor (GPCR) targeting.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (estimated) (Z)-4-methylbenzylidene Analog Pyridin-2-yl Analog
LogP (lipophilicity) ~2.8 ~3.2 ~1.9
pKa ~12.5 (basic NH groups) ~12.8 12.96 ± 0.70
Aqueous Solubility (mg/mL) <0.1 (low) <0.05 (very low) ~0.3 (moderate)

Insights:

  • The pyridin-2-yl group in improves solubility due to its polar aromatic nitrogen, whereas the ethyl-thiadiazole in the target compound reduces solubility but enhances metabolic stability.
  • The high pKa (~12.5–12.96) across analogs suggests protonation at physiological pH, which may influence tissue distribution and protein binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.